

An In-depth Technical Guide to the Mass Spectrum of Ethyl 2-bromobenzoate

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Compound of Interest

Compound Name: Ethyl 2-bromobenzoate

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This technical guide provides a detailed analysis of the mass spectrum of **Ethyl 2-bromobenzoate**, a compound of interest in synthetic chemistry and drug discovery. Understanding its fragmentation pattern is crucial for its identification and characterization in complex matrices. This document outlines the key mass spectral data, a proposed fragmentation pathway, and a representative experimental protocol for its analysis.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **Ethyl 2-bromobenzoate** is characterized by a distinct molecular ion peak and several key fragment ions. The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes). The quantitative data from the mass spectrum is summarized in Table 1.

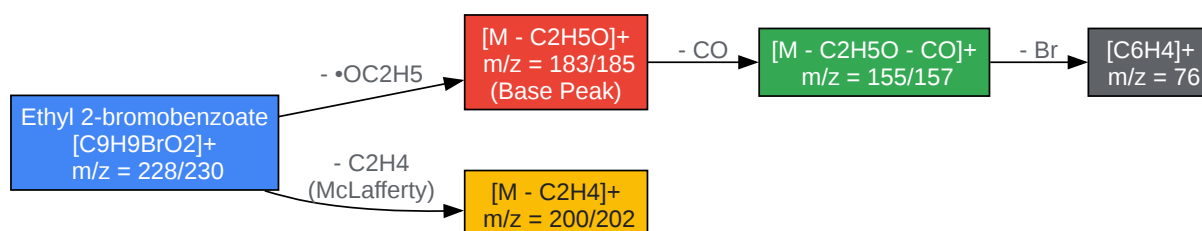
Table 1: Mass Spectrum of **Ethyl 2-bromobenzoate**[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Ion Fragment
228/230	21.0 / 20.4	[M] ^{+•} , Molecular Ion
200/202	31.7 / 31.1	[M - C ₂ H ₄] ^{+•}
183/185	100.0 / 98.2	[M - OC ₂ H ₅] ⁺
155/157	22.6 / 22.2	[M - OC ₂ H ₅ - CO] ⁺
76	18.6	[C ₆ H ₄] ^{+•}
75	15.7	[C ₆ H ₃] ⁺

Note: The presence of two peaks for bromine-containing fragments (e.g., 228/230) is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Proposed Fragmentation Pathway

The fragmentation of **Ethyl 2-bromobenzoate** under electron ionization follows characteristic pathways for aromatic esters. The initial event is the removal of an electron to form the molecular ion [M]^{+•} at m/z 228/230. Subsequent fragmentation proceeds through several key steps, as illustrated in the diagram below. The base peak at m/z 183/185 corresponds to the loss of an ethoxy radical, forming a stable acylium ion.



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Figure 1: Proposed fragmentation pathway for **Ethyl 2-bromobenzoate**.

Experimental Protocol: Mass Spectrometry of Small Molecules

The following is a generalized experimental protocol for the analysis of a small molecule such as **Ethyl 2-bromobenzoate** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.^{[2][3]}

3.1. Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of **Ethyl 2-bromobenzoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

3.2. Instrumentation

- **Gas Chromatograph (GC):** Equipped with a capillary column suitable for separating aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
- **Mass Spectrometer (MS):** A quadrupole or ion trap mass spectrometer equipped with an electron ionization (EI) source.

3.3. GC-MS Parameters

- **Injector Temperature:** 250 °C
- **Injection Volume:** 1 µL
- **Injection Mode:** Splitless or split (e.g., 20:1)
- **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **Oven Temperature Program:**

- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C^[1]
- Ionization Energy: 70 eV^[1]
- Mass Range: m/z 40-300
- Scan Rate: 2 scans/second

3.4. Data Acquisition and Analysis

- Inject the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **Ethyl 2-bromobenzoate**.
- Process the data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This protocol provides a robust starting point for the analysis of **Ethyl 2-bromobenzoate**. Optimization of the GC temperature program and other MS parameters may be necessary depending on the specific instrumentation and analytical goals.^[4] The cleanliness of the sample is crucial for obtaining high-quality mass spectra.^[4]

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